molecular formula C8H5IN2O B12853421 3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde

3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde

Cat. No.: B12853421
M. Wt: 272.04 g/mol
InChI Key: OTIZMXADHKFCOM-UHFFFAOYSA-N
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Description

3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an iodine atom at the 3-position and an aldehyde group at the 6-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde typically involves the cyclization of 2-aminopyridine with appropriate aldehydes and halogenating agents. One common method includes the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, the reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . Another method involves the use of ethyl acetate and TBHP, where the cyclization is promoted by bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, reagents, and reaction conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced technologies might be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: 3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid.

    Reduction: 3-Iodoimidazo[1,2-a]pyridine-6-methanol.

    Substitution: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.

Scientific Research Applications

3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-Bromoimidazo[1,2-a]pyridine: Similar structure but with a bromine atom instead of iodine.

    3-Chloroimidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of iodine.

    3-Fluoroimidazo[1,2-a]pyridine: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde makes it unique compared to its halogenated counterparts. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H5IN2O

Molecular Weight

272.04 g/mol

IUPAC Name

3-iodoimidazo[1,2-a]pyridine-6-carbaldehyde

InChI

InChI=1S/C8H5IN2O/c9-7-3-10-8-2-1-6(5-12)4-11(7)8/h1-5H

InChI Key

OTIZMXADHKFCOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1C=O)I

Origin of Product

United States

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